

Spectroscopic Profile of 2,6-dichloroquinoline-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloroquinoline-3-carbaldehyde

Cat. No.: B1351821

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the synthetically versatile compound, **2,6-dichloroquinoline-3-carbaldehyde**. This molecule is of significant interest in medicinal chemistry and materials science due to its reactive aldehyde group and the presence of two chlorine atoms on the quinoline core, which allow for a variety of chemical modifications. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,6-dichloroquinoline-3-carbaldehyde**, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data^{[1][2]}

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|-------------------------------|------------|
| 10.8 | Singlet | 1H, -CHO |
| 8.6 | Singlet | 1H, H-4 |
| 8.1 | Multiplet/Doublet of Doublets | 1H, H-8 |
| 7.7 | Multiplet/Doublet of Doublets | 1H, H-5 |
| 7.6 | Doublet | 1H, H-7 |

Solvent: CDCl₃

¹³C NMR (Carbon NMR) Data[1]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 189.49 | -CHO |

Note: The full ¹³C NMR spectrum data is not consistently reported across sources. The aldehyde carbon is the most frequently cited.

Infrared (IR) Spectroscopy

Key IR Absorptions[1][2]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| 3050 | Medium | Aromatic C-H stretch |
| 2856, 2792 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| 1697, 1693 | Strong | C=O stretch (aldehyde) |
| 1628 | Medium | C=C aromatic stretch |
| 1450-1600 | Medium-Strong | Aromatic ring vibrations |
| 1379 | Medium | C-H bend |
| 1038 | Medium | C-Cl stretch |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data^[3]

| Adduct | m/z |
|---------------------|-----------|
| [M] ⁺ | 224.97427 |
| [M+H] ⁺ | 225.98210 |
| [M+Na] ⁺ | 247.96404 |
| [M-H] ⁻ | 223.96754 |

M = **2,6-dichloroquinoline-3-carbaldehyde**. The molecular weight of the compound is 226.06 g/mol .^[4]

Experimental Protocols

The following sections detail the typical experimental methodologies for the synthesis and spectroscopic analysis of **2,6-dichloroquinoline-3-carbaldehyde**.

Synthesis: Vilsmeier-Haack Reaction

2,6-dichloroquinoline-3-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction.[5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring.

- **Reagent Preparation:** The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl_3) to ice-cooled N,N-dimethylformamide (DMF) with stirring.
- **Reaction:** The appropriate substituted acetanilide is then added portion-wise to the Vilsmeier reagent.
- **Heating:** The reaction mixture is heated, typically at 60-80°C, for several hours.
- **Work-up:** Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude product.
- **Purification:** The precipitate is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethyl acetate.

Spectroscopic Analysis

NMR Spectroscopy:

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer, for instance, a 300 or 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.
- **Data Acquisition:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum shows the absorption of infrared radiation as a function of wavenumber (cm^{-1}).

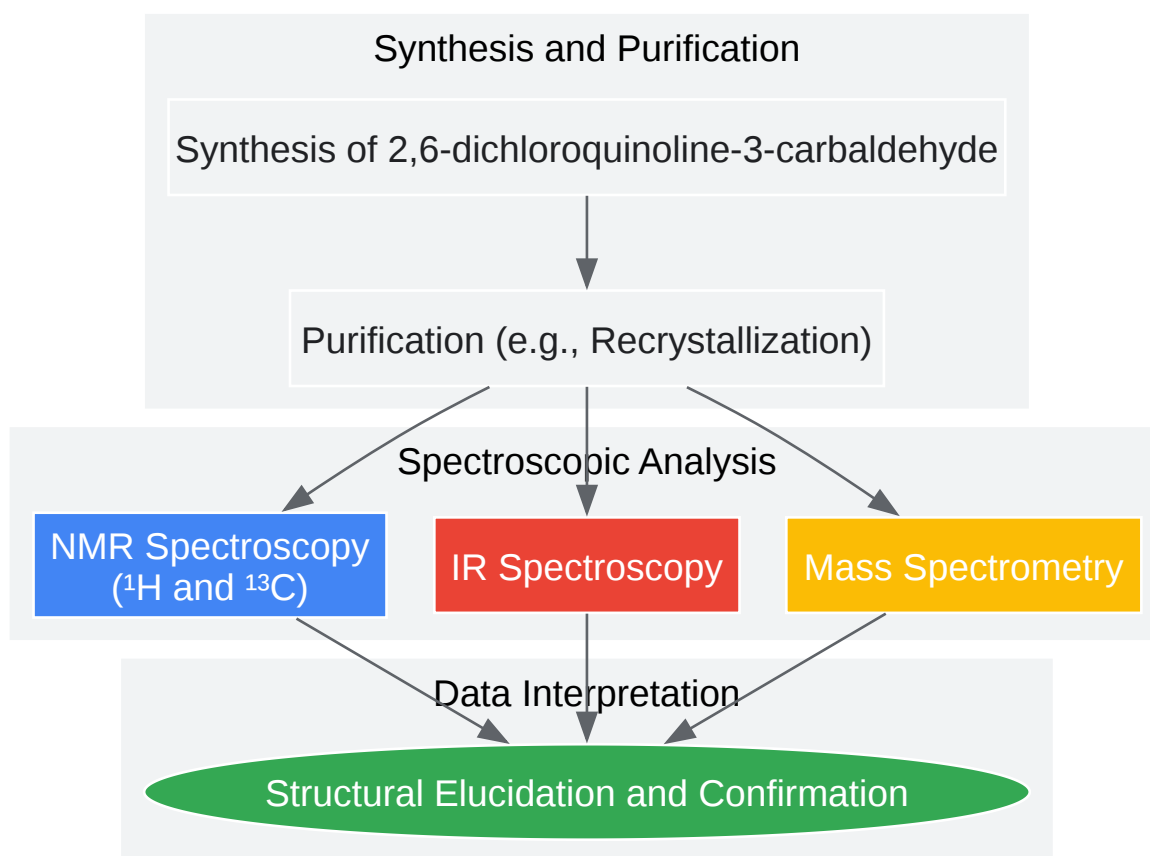
Mass Spectrometry:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule.
- **Analysis:** The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ions, which can be used to confirm the molecular weight and elucidate the structure.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **2,6-dichloroquinoline-3-carbaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chempap.org [chempap.org]
- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2,6-dichloroquinoline-3-carboxaldehyde (C₁₀H₅Cl₂NO) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]
- 5. ijsr.net [ijsr.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-dichloroquinoline-3-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351821#spectroscopic-data-of-2-6-dichloroquinoline-3-carbaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com